molecular formula C8H16ClN B6193055 rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride CAS No. 2740623-27-0

rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride

Cat. No.: B6193055
CAS No.: 2740623-27-0
M. Wt: 161.7
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Description

rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride is a bicyclic amine compound with a unique structure. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Amine Introduction: The introduction of the amine group is usually carried out through nucleophilic substitution reactions. Common reagents include amines and ammonia.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride

Uniqueness

rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2740623-27-0

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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